molecular formula C10H11NO5 B3040794 Methyl 2-ethoxy-4-nitrobenzoate CAS No. 24091-87-0

Methyl 2-ethoxy-4-nitrobenzoate

Cat. No. B3040794
CAS RN: 24091-87-0
M. Wt: 225.2 g/mol
InChI Key: DIYPZSWABIAOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . A Friedel Crafts acylation followed by a Clemmensen Reduction can be used when the group has more than two carbons .

properties

IUPAC Name

methyl 2-ethoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-9-6-7(11(13)14)4-5-8(9)10(12)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYPZSWABIAOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethoxy-4-nitrobenzoate

Synthesis routes and methods I

Procedure details

4.05 g (21.7 mmol, 1 eq) 2-hydroxy-4-nitro-benzoic acid are dissolved in 40 mL MeOH and 1.8 mL (24.8 mmol, 1.14 eq) thionyl chloride are slowly added dropwise. The mixture is refluxed for 2 h at 50° C. and stirred for another 2 h. After cooling the volatile constituents are eliminated in vacuo and 4.36 g of the crude methyl 2-hydroxy-4-nitro-benzoate are obtained, which are reacted without further purification. 1 g (5.1 mmol, 1 eq) of the methyl ester are dissolved in 25 mL DMF, 2.1 g (15.3 mmol, 3 eq) potassium carbonate are added and then 1.4 mL (18.8 mmol, 3.7 eq) bromoethane are added dropwise. The reaction mixture is stirred for 16 h at RT, then poured into 100 mL water and the pH is adjusted with concentrated aqueous hydrochloric acid to pH 3. It is extracted twice with 100 mL EE, dried on MgSO4 and after the elimination of all the volatile constituents in vacuo 1.28 g of methyl 2-ethoxy-4-nitro-benzoate are obtained. 1.28 g (5.06 mmol, 1 eq) of the nitro compound are dissolved in 50 mL MeOH, a spatula tip of Raney nickel is added and the reaction mixture is stirred in the autoclave under a hydrogen pressure of 4 bar for 16 h. The catalyst is filtered off through Celite® and the filtrate is freed in vacuo of all the volatile constituents. 0.99 g of the aniline are obtained [MS-ESI+: 351 (M+H)+].
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
4.36 g
Type
reactant
Reaction Step Four
[Compound]
Name
methyl ester
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
2.1 g
Type
reactant
Reaction Step Six
Quantity
1.4 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A solution of 2-ethoxy-4-nitrobenzoic acid (2.035 g, 9.45 mmol, Aldrich) in methanol (40 ml) was treated with p-toluenesulfonic acid monohydrate (583.3 mg, 3.07 mmol) and heated at reflux under argon for 17 hrs. The solvent was removed and the residue was dissolved in ethyl acetate, washed with saturated Na2CO3, water and saturated NaCl and dried over Na2SO4, filtered and concentrated to give methyl 2-ethoxy-4-nitrobenzoate (2.15 g, 101%) as a yellow solid.
Quantity
2.035 g
Type
reactant
Reaction Step One
Quantity
583.3 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethoxy-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethoxy-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-ethoxy-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-ethoxy-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-ethoxy-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-ethoxy-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.